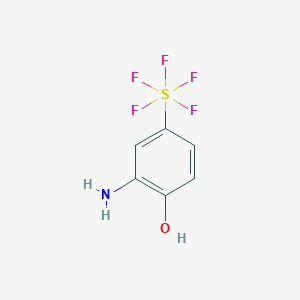

2-Amino-4-(pentafluorosulfanyl)phenol

Beschreibung

Eigenschaften

IUPAC Name |

2-amino-4-(pentafluoro-λ6-sulfanyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F5NOS/c7-14(8,9,10,11)4-1-2-6(13)5(12)3-4/h1-3,13H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWNMWJJEYUMLCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672877 | |

| Record name | 2-Amino-4-(pentafluoro-lambda~6~-sulfanyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159512-27-2 | |

| Record name | 2-Amino-4-(pentafluoro-lambda~6~-sulfanyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 Amino 4 Pentafluorosulfanyl Phenol Derivatives

Reactivity of the Pentafluorosulfanyl Moiety

The pentafluorosulfanyl (SF5) group is a hypervalent sulfur functionality that imparts significant and unique electronic properties to the aromatic ring to which it is attached. Its influence is a central theme in the chemistry of SF5-containing compounds. researchgate.net

Influence of SF5 Group on Aromatic Ring Reactivity

The SF5 group is one of the most potent electron-withdrawing groups used in organic chemistry, a property stemming from the high electronegativity of the five fluorine atoms bonded to the central sulfur atom. rowansci.com This strong inductive effect deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution. masterorganicchemistry.com The group's influence on the electronic distribution within the aromatic ring is significantly greater than that of the more common trifluoromethyl (CF3) group, earning it the nickname "super-trifluoromethyl group". researchgate.netenamine.net

The electronic effect of a substituent on an aromatic ring can be quantified using Hammett constants (σ). The SF5 group possesses large positive σ values, indicating its strong electron-withdrawing nature through both inductive (σI) and resonance (σR) effects, although the inductive effect is dominant. researchgate.netnih.gov

| Property | SF5 | CF3 | NO2 |

|---|---|---|---|

| Hammett Constant (σp) | 0.68 researchgate.netnih.gov | 0.53 - 0.54 researchgate.netresearchgate.net | 0.67 - 0.78 |

| Hammett Constant (σm) | 0.61 nih.gov | 0.43 nih.govresearchgate.net | 0.71 |

| Inductive Effect (σI) | 0.55 researchgate.net | 0.39 researchgate.net | 0.63 |

| Resonance Effect (σR) | 0.11 researchgate.net | 0.12 researchgate.net | 0.15 |

| Lipophilicity (Hansch parameter, π) | 1.23 nih.govresearchgate.net | 0.88 nih.govresearchgate.net | -0.28 |

| Volume (ų) | 55.4 nih.gov | 34.6 nih.gov | ~26 |

Beyond its electronic effects, the SF5 group is characterized by high thermal and chemical stability due to the strong S-F bonds. rowansci.comenamine.net It also significantly increases the lipophilicity of molecules, a property that is valuable in the design of bioactive compounds. rowansci.comresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions on SF5-Containing Arenes

The strong deactivation of the aromatic ring by the SF5 group makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when other electron-withdrawing groups are also present on the ring. masterorganicchemistry.comwikipedia.org The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. masterorganicchemistry.compressbooks.pub

For an SNAr reaction to occur, the aromatic ring must be electron-poor, which is a condition readily met by the presence of the SF5 group. masterorganicchemistry.com The reaction is further facilitated if strong electron-withdrawing groups, such as a nitro (NO2) group, are positioned ortho or para to the leaving group, as they can effectively stabilize the negative charge of the intermediate through resonance. pressbooks.pub

Research has shown that the nitro group in para- and meta-nitro-(pentafluorosulfanyl)benzene can be displaced by various alkoxide and thiolate nucleophiles. acs.orgacs.org Similarly, the fluorine atom in 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene can be substituted by a range of oxygen, sulfur, and nitrogen nucleophiles. nih.gov These reactions provide access to a diverse array of novel SF5-substituted benzenes. acs.orgnih.gov

| Substrate | Nucleophile | Product | Reference |

|---|---|---|---|

| 1-Nitro-4-(pentafluorosulfanyl)benzene | MeONa | 1-Methoxy-4-(pentafluorosulfanyl)benzene | acs.org |

| 1-Nitro-3-(pentafluorosulfanyl)benzene | PhSNa | 1-(Phenylthio)-3-(pentafluorosulfanyl)benzene | acs.org |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Morpholine | 4-(3-Nitro-5-(pentafluorosulfanyl)phenyl)morpholine | nih.gov |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | NaSPh | 3-Nitro-5-(phenylthio)-1-(pentafluorosulfanyl)benzene | nih.gov |

Radical Reactions Involving SF5-Containing Intermediates

The pentafluorosulfanyl group can also participate in radical reactions. The SF5 radical (SF5•) is a key intermediate in these processes. conicet.gov.ar It is typically generated from pentafluorosulfanyl chloride (SF5Cl) under thermal or photochemical conditions, including blue LED irradiation. researchgate.netacs.org

The electrophilic SF5• radical readily adds to unsaturated systems like alkenes and alkynes. acs.org This addition forms a carbon-centered radical intermediate, which can then undergo further reactions, such as chlorine atom transfer from another molecule of SF5Cl, to propagate a radical chain mechanism. acs.orgacademie-sciences.fr This strategy has been used to synthesize a variety of SF5-containing aliphatic and vinylic compounds. researchgate.netacademie-sciences.fr For instance, the radical addition of SF5Cl to alkynes can produce (E)-1-chloro-2-SF5-alkenes with high stereoselectivity. academie-sciences.fr

These radical cascade reactions have been applied to more complex systems, such as the pentafluorosulfanylation of acrylamides, leading to the synthesis of SF5-containing isoquinolinediones through an addition/cyclization sequence. acs.org The SF5CF3 molecule has also been used as a source for CF3 radicals in photocatalytic reactions, where single electron transfer leads to the formation of an SF5CF3 radical anion, which then decomposes to a CF3 radical and an SF5 anion. rsc.org

Reactions of the Aminophenol Functional Groups

The aminophenol moiety contains two powerful electron-donating groups: the amino (-NH2) and the hydroxyl (-OH). Their presence strongly influences the reactivity of the aromatic ring, particularly in electrophilic aromatic substitution, and provides sites for derivatization.

Electrophilic Aromatic Substitution Patterns on the Aminophenol Moiety

Both the hydroxyl and amino groups are strong activating groups for electrophilic aromatic substitution (EAS). libretexts.orgstackexchange.combyjus.com They donate electron density to the aromatic ring via a strong +R (resonance) effect, which outweighs their -I (inductive) electron-withdrawing effect. libretexts.orglibretexts.org This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. savemyexams.com

These groups are also potent ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. byjus.comsavemyexams.com This is because the resonance structures of the carbocation intermediate (the sigma complex) formed during the attack at these positions are particularly stable, with one contributor where the positive charge is delocalized onto the heteroatom (oxygen or nitrogen), allowing every atom to have a complete octet. libretexts.org

In 2-Amino-4-(pentafluorosulfanyl)phenol, the situation is complex due to the competing directing effects of the three substituents:

-OH group (at C1): Strongly activating, ortho, para-directing (to C2, C4, C6).

-NH2 group (at C2): Strongly activating, ortho, para-directing (to C1, C3, C5).

-SF5 group (at C4): Strongly deactivating, meta-directing (to C2, C6).

Reactivity of Amino and Hydroxyl Groups in Derivatization

The amino and hydroxyl groups of this compound are themselves reactive functional groups and serve as handles for further molecular modification or derivatization. nih.gov

The amino group, being a primary amine, can undergo a wide range of reactions:

Acylation: It can be readily acylated with reagents like acetic anhydride (B1165640) or acyl chlorides to form amides. This reaction is often used to protect the amino group. nih.gov

Alkylation: Reaction with alkyl halides can lead to secondary and tertiary amines.

Diazotization: Treatment with nitrous acid (generated in situ from NaNO2 and a strong acid) at low temperatures converts the primary amino group into a diazonium salt (-N2+). Diazonium salts are highly versatile intermediates that can be converted into a wide variety of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN, -H) via Sandmeyer, Schiemann, and other related reactions. acs.orgnih.gov

The hydroxyl group is a phenolic hydroxyl, which is weakly acidic and can be deprotonated by a suitable base to form a phenoxide. The hydroxyl group and its corresponding phenoxide are excellent nucleophiles and can undergo:

Acylation: Reaction with acyl chlorides or anhydrides to form esters. nih.gov

Alkylation (Williamson Ether Synthesis): The corresponding phenoxide can react with alkyl halides to form ethers.

O-Arylation: Coupling reactions can form diaryl ethers.

The relative reactivity of the amino and hydroxyl groups can be controlled by the choice of reagents and reaction conditions, allowing for selective derivatization at one site over the other. For instance, selective acylation of the hydroxyl group can be achieved in the presence of the amine under specific conditions. nih.gov

Condensation Reactions to Form Heterocyclic Systems

The condensation of ortho-substituted bifunctional arenes is a cornerstone of heterocyclic synthesis. The this compound molecule contains the requisite ortho-aminophenol functionality, making it a valuable precursor for the synthesis of various heterocyclic systems, most notably benzoxazoles. The general and well-established pathway for benzoxazole (B165842) formation involves the reaction of a 2-aminophenol (B121084) with a carbonyl-containing compound, such as an aldehyde, carboxylic acid, or acyl chloride. organic-chemistry.orgnih.govnih.gov

The reaction typically proceeds through two key stages:

Imine Formation: The amino group of the aminophenol attacks the carbonyl carbon of the reaction partner (e.g., an aldehyde), leading to the formation of a Schiff base (or imine) intermediate after dehydration. rsc.org

Intramolecular Cyclization: The adjacent hydroxyl group then acts as a nucleophile, attacking the imine carbon. This intramolecular cyclization results in a dihydrobenzoxazole intermediate.

Aromatization: The final benzoxazole ring is formed upon aromatization, which typically occurs via oxidation or elimination of a leaving group.

While specific examples detailing the condensation of this compound itself are not prevalent in the surveyed literature, its structural analogy to other 2-aminophenols strongly supports its utility in these transformations. organic-chemistry.orgnih.gov The feasibility of using SF5-substituted anilines in cyclization reactions to build heterocyclic cores has been demonstrated, for instance, in the synthesis of 2-SF5-(aza)indoles from 2-ethynylaniline (B1227618) derivatives. nih.gov This suggests that the SF5-aminophenol core is a viable substrate for similar cyclocondensation strategies.

Mechanistic Studies of Transformations

Understanding the reaction mechanisms of SF5-substituted compounds is critical for predicting their reactivity and designing synthetic pathways. Computational and mechanistic studies have provided significant insights into the role of the SF5 group in directing reaction outcomes, influencing transition states, and stabilizing intermediates.

Exploration of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping the potential energy surfaces of complex reactions. ethz.charxiv.org Such studies allow for the detailed exploration of reaction pathways, the characterization of transition state (TS) geometries, and the calculation of activation energies, which are crucial for understanding reaction kinetics and selectivity.

A pertinent example is the mechanistic study of the [4+2] Diels-Alder cycloaddition reaction used to synthesize SF5-substituted phenols and aminophenols. acs.org DFT calculations were employed to investigate the regioselectivity of the reaction between electron-rich dienes and SF5-alkynes. These studies revealed that the transition state leading to the 2-SF5-phenol isomer is significantly lower in energy compared to the pathway for the 3-SF5-phenol, explaining the experimentally observed regioselectivity. acs.org

The analysis of the computed transition states shows a degree of asynchronicity, where the two new carbon-carbon bonds are not formed simultaneously. This asynchronicity is influenced by the significant steric and electronic demands of the bulky and strongly withdrawing SF5 group. beilstein-journals.org

| Pathway | Product | Activation Free Energy (ΔG‡) (kcal/mol) | Reaction Free Energy (ΔGrxn) (kcal/mol) | Transition State Asynchronicity (Δd) (Å) |

|---|---|---|---|---|

| Pathway I | 2-SF5-Phenol | 24.8 | -30.0 (approx.) | 0.085 |

| Pathway II | 3-SF5-Phenol | 30.0 | -25.0 (approx.) | 0.662 |

Data derived from computational studies at the SMD(chlorobenzene)/def2-TZVP//PBE0-D3(BJ)/def2-SVP level of theory. Asynchronicity is the difference in the lengths of the two forming C-C bonds in the transition state.

Role of Anionic σH Adducts in Nucleophilic Additions

Nucleophilic aromatic substitution (SNA_r_) is a fundamental reaction class for arenes bearing strong electron-withdrawing groups (EWGs). numberanalytics.com The mechanism typically proceeds via the formation of a high-energy, negatively charged intermediate known as an anionic σ-adduct, or Meisenheimer complex. The stability of this adduct is paramount, and it is greatly enhanced by the presence of EWGs that can delocalize the negative charge. numberanalytics.com

The pentafluorosulfanyl group is one of the most powerful EWGs, making aromatic rings to which it is attached highly electron-deficient and thus susceptible to nucleophilic attack. nih.gov In reactions such as Vicarious Nucleophilic Substitution (VNS), a nucleophile attacks an electron-deficient aromatic C-H position, forming an anionic σH adduct. nih.gov The strong inductive effect of the SF5 group is highly effective at stabilizing this intermediate, facilitating the substitution reaction.

For instance, studies on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene show that it readily undergoes VNS reactions. The initial and rate-determining step is the formation of a σH adduct at the position activated by both the nitro and SF5 groups. nih.gov Although direct studies on this compound are lacking, it is mechanistically certain that any nucleophilic addition to its aromatic ring would proceed through an analogous anionic σH adduct, whose formation and stability are critically governed by the electronic influence of the SF5 substituent.

Impact of SF5 Group on Reaction Kinetics and Thermodynamics

The kinetic and thermodynamic profile of any reaction involving a this compound derivative is dominated by the powerful electronic and steric properties of the SF5 group. rowansci.com

Thermodynamics: The SF5 group is characterized by high thermal and chemical stability due to the strong sulfur-fluorine bonds. nih.gov This means the group itself is thermodynamically very stable and typically remains intact under a wide range of reaction conditions, acting as a robust electronic director rather than a reactive site.

Kinetics: The kinetic impact of the SF5 group is primarily electronic. As a potent electron-withdrawing group, its effect on reaction rates is predictable.

Deactivation towards Electrophiles: It strongly deactivates the aromatic ring towards electrophilic aromatic substitution by withdrawing electron density, slowing the rate of these reactions.

This electronic influence is quantified by the Hammett constant (σ), which measures the electron-donating or -withdrawing ability of a substituent. The SF5 group possesses a large positive σ value, indicating its exceptional withdrawing strength, which is primarily an inductive effect. nih.govresearchgate.net

| Substituent Group | σmeta (σm) | σpara (σp) |

|---|---|---|

| -SF5 | 0.61 | 0.68 |

| -NO2 | 0.71 | 0.78 |

| -CF3 | 0.43 | 0.53 |

The data clearly shows that the electron-withdrawing power of the SF5 group is significantly greater than that of the trifluoromethyl (CF3) group and comparable to the nitro (NO2) group. nih.govresearchgate.net This potent electronic effect is the primary determinant of the kinetics and thermodynamics of reactions involving the this compound scaffold.

Theoretical and Computational Studies on 2 Amino 4 Pentafluorosulfanyl Phenol

Quantum Chemical Characterization of the SF₅ Group

Quantum chemical methods are indispensable for understanding the intrinsic properties of functional groups. rowansci.com For the pentafluorosulfanyl group, these studies have elucidated its distinct electronic structure, bonding characteristics, and its profound influence on molecular properties.

The pentafluorosulfanyl group features a central sulfur atom in a +6 oxidation state, bonded to five fluorine atoms in a square pyramidal geometry. nih.gov The bonding consists of one shorter axial S-F bond and four slightly longer equatorial S-F bonds. This arrangement is a consequence of the hypervalent nature of the sulfur atom.

Theoretical analyses, such as Natural Bond Orbital (NBO) analysis, reveal that the S-F bonds are highly polar covalent bonds, with significant charge separation due to the extreme electronegativity of fluorine. The bonding can be described in terms of a set of localized molecular orbitals. The high stability of the SF₅ group is attributed to the strength of these S-F bonds. rowansci.com

The SF₅ group is often referred to as a "super-trifluoromethyl" group due to its powerful electron-withdrawing capabilities, which often surpass those of the trifluoromethyl (CF₃) and even the nitro (NO₂) group. nih.govnih.gov This strong inductive effect (-I) arises from the high electronegativity of the five fluorine atoms and the sulfur atom's positive formal charge.

Computational studies using Hammett constants, which quantify the electron-donating or -withdrawing properties of substituents on an aromatic ring, consistently place the SF₅ group among the most strongly deactivating and meta-directing groups. Its effect on the electronic properties of a molecule is significant, often leading to increased acidity of nearby protons and altered reactivity. researchgate.net

| Property | SF₅ Group | CF₃ Group | NO₂ Group |

|---|---|---|---|

| Hammett Constant (σp) | ~0.68 | ~0.54 | ~0.78 |

| Electronegativity | Very High | High | High |

| Steric Bulk | High | Moderate | Moderate |

| Lipophilicity Contribution | High | High | Low |

Note: The values in this table are approximate and can vary slightly depending on the molecular system and the method of calculation.

The introduction of the sterically demanding SF₅ group into a molecule has a significant impact on its three-dimensional structure. digitellinc.com The square pyramidal geometry of the SF₅ group is relatively rigid. When attached to an aromatic ring, the group typically does not hinder the planarity of the ring itself, but it can influence the conformation of adjacent substituents due to its bulkiness. nih.gov Solid-state structural analyses have shown that the SF₅ group can participate in various weak intermolecular interactions, including F···H and F···F contacts, which can influence crystal packing. nih.gov

Computational Investigations of 2-Amino-4-(pentafluorosulfanyl)phenol

Density Functional Theory (DFT) is a powerful computational method used to predict the geometric and electronic properties of molecules. nih.govresearchgate.net For a molecule like this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to find the lowest energy conformation (structural optimization). nih.gov

The optimization would likely confirm a largely planar geometry for the aminophenol ring. The key structural parameters of interest would be the bond lengths and angles of the SF₅ group, the C-S bond length, and the geometry around the amino and hydroxyl groups.

From these calculations, crucial electronic properties can be derived, most notably the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. nih.gov In this compound, the electron-donating amino and hydroxyl groups would raise the HOMO energy, while the electron-withdrawing SF₅ group would lower the LUMO energy, likely resulting in a relatively small HOMO-LUMO gap, suggesting a molecule with potential for high reactivity. nih.gov

| Calculated Property | Expected Finding for this compound | Significance |

|---|---|---|

| Optimized Geometry | Planar aromatic ring; standard S-F axial and equatorial bond lengths. | Provides the most stable 3D structure of the molecule. |

| HOMO Energy | Relatively high, with major contributions from the aminophenol ring. | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Relatively low, with significant contribution from the SF₅ group and the ring. | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Expected to be relatively small. | Suggests higher chemical reactivity and lower kinetic stability. |

| Dipole Moment | Significant, due to the opposing electronic nature of the substituents. | Relates to the molecule's polarity and intermolecular interactions. |

Note: This table represents expected outcomes from DFT calculations based on the known properties of the constituent functional groups, as specific published data for this molecule is unavailable.

The distribution of electrons within this compound is highly polarized. This can be analyzed computationally through methods like Mulliken population analysis or, more robustly, Natural Bond Orbital (NBO) analysis.

The SF₅ group at the 4-position acts as a powerful electron sink, withdrawing electron density from the benzene (B151609) ring through the sigma framework (inductive effect). Conversely, the amino (-NH₂) group at the 2-position and the hydroxyl (-OH) group at the 1-position are strong electron-donating groups that push electron density into the ring via resonance (pi-donation).

This "push-pull" electronic arrangement would lead to significant charge delocalization. NBO analysis would likely show:

A high positive charge on the sulfur atom and negative charges on the fluorine atoms.

An increase in electron density at the ortho and para positions relative to the amino and hydroxyl groups, and a decrease in electron density on the carbon atom bonded to the SF₅ group.

The lone pairs on the nitrogen and oxygen atoms are significantly delocalized into the π-system of the aromatic ring.

This pronounced charge separation and delocalization are key to understanding the molecule's reactivity, intermolecular interactions, and potential applications in materials science where such electronic properties are often desirable. researchgate.net

Prediction of Spectroscopic Properties (e.g., NMR)

Computational chemistry serves as a powerful tool for the prediction of spectroscopic properties, including Nuclear Magnetic Resonance (NMR) spectra, which can aid in the structural elucidation and characterization of novel compounds. escholarship.org For molecules like this compound, theoretical NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated using quantum mechanical methods. The Gauge-Independent Atomic Orbital (GIAO) method, often employed within Density Functional Theory (DFT) frameworks, is a common approach for predicting NMR isotropic shielding values, which are then converted to chemical shifts. researchgate.net

While specific computational studies detailing the predicted NMR spectra for this compound are not extensively available in the reviewed literature, the methodology is well-established for similar aromatic compounds. researchgate.net Such calculations would involve optimizing the molecular geometry of the compound at a selected level of theory (e.g., B3LYP with a basis set like 6-31G*) and then performing the GIAO calculation on the optimized structure. researchgate.net The resulting data provides valuable insight into the electronic environment of each nucleus. The highly electronegative pentafluorosulfanyl (SF₅) group is expected to have a significant deshielding effect on the adjacent aromatic protons and carbons. mdpi.com

The predicted ¹⁹F NMR spectrum is of particular interest for SF₅-containing compounds. The SF₅ group typically displays a characteristic AX₄ spin system, with the axial fluorine (trans to the aromatic ring) appearing as a quintet and the four equatorial fluorines appearing as a doublet of quintets, although the appearance can be more complex.

Table 1: Illustrative Predicted NMR Chemical Shifts (δ) for this compound This table is a hypothetical representation based on known chemical shift ranges and substituent effects for illustrative purposes, as specific computational data was not found in the searched literature.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | H-3 | 6.8 - 7.2 | d |

| ¹H | H-5 | 7.3 - 7.6 | dd |

| ¹H | H-6 | 6.7 - 7.0 | d |

| ¹H | -NH₂ | 4.5 - 5.5 | br s |

| ¹H | -OH | 8.5 - 9.5 | br s |

| ¹³C | C-1 (-OH) | 145 - 155 | s |

| ¹³C | C-2 (-NH₂) | 135 - 145 | s |

| ¹³C | C-3 | 115 - 120 | d |

| ¹³C | C-4 (-SF₅) | 140 - 150 | s |

| ¹³C | C-5 | 125 - 130 | d |

| ¹³C | C-6 | 118 - 123 | d |

| ¹⁹F | Axial F | 80 - 90 | quint |

Supramolecular Interactions and Crystal Engineering

The pentafluorosulfanyl group is a unique substituent that significantly influences the intermolecular interactions and solid-state packing of organic molecules. nih.gov Its bulky, nonpolar nature, combined with the high electronegativity of the fluorine atoms, leads to a variety of weak secondary bonding interactions that are crucial in crystal engineering. mdpi.comnih.gov

Analysis of Intermolecular Interactions (e.g., F···F, F···H, F···N, F···O contacts)

The crystal structures of SF₅-substituted aromatic compounds are often stabilized by a network of weak intermolecular interactions. Hirshfeld surface analysis is a common computational technique used to visualize and quantify these contacts. For related SF₅-containing arenes, F···H contacts are frequently the most significant intermolecular interaction, often accounting for a large percentage of the close contacts in the crystal packing. researchgate.net These interactions are typically in the range of weak C−H···F hydrogen bonds. nih.gov

Other important interactions include:

F···F Contacts : These interactions are also observed, with a tendency for equatorial fluorine atoms to be more involved than the axial fluorine. nih.gov This is attributed to the differing electronic environments, as the axial fluorine is positioned trans to the organic group. nih.gov

F···N and F···O Contacts : The presence of amino (-NH₂) and hydroxyl (-OH) groups in this compound introduces the potential for hydrogen bonding (N-H···O, O-H···N) and other significant dipole-dipole interactions. Furthermore, contacts between the electronegative fluorine atoms of the SF₅ group and the nitrogen or oxygen atoms can occur, influencing the molecular conformation and packing.

A Hirshfeld analysis of a tri-substituted SF₅-containing arene revealed the following distribution of principal intermolecular contacts: F···H (29.4%), F···I (15.8%), F···N (11.4%), F···F (6.0%), and F···C (4.5%). researchgate.net While the specific percentages would differ for this compound due to the presence of the -OH and -NH₂ groups, this illustrates the diversity and relative importance of fluorine-mediated interactions.

Table 2: Summary of Potential Intermolecular Interactions for this compound

| Interaction Type | Donor/Acceptor Atoms | Typical Distance Range | Significance in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | O-H···N, N-H···O | 1.8 - 2.2 Å (H···A) | Strong, directional, primary motif driver |

| Weak H-Bond | C-H···F | < 2.60 Å (H···F) | High, contributes significantly to lattice stability nih.gov |

| Halogen···Halogen | F···F | 2.6 - 2.9 Å | Moderate, often involves equatorial fluorines nih.gov |

Computational Modeling of Self-Assembly and Packing Architectures

Computational modeling provides valuable insights into the process of molecular self-assembly and the resulting crystal packing architectures. nih.gov For this compound, such studies would aim to predict the most stable crystal polymorphs by calculating lattice energies. These simulations rely on accurately modeling the intermolecular forces identified in section 4.3.1.

Methods used in these computational studies can include:

Molecular Dynamics (MD) Simulations : These simulations can model the aggregation process from solution, showing how individual molecules come together to form larger assemblies. rsc.org

Quantum Mechanical Calculations : High-level quantum mechanical methods can be used to optimize the geometry of molecular clusters (dimers, trimers, etc.) to understand the preferential modes of interaction. rsc.org

Crystal Structure Prediction (CSP) : Advanced CSP algorithms generate thousands of plausible crystal structures and rank them based on their calculated lattice energies, providing a theoretical basis for understanding polymorphism.

For this compound, modeling would likely reveal a packing architecture dominated by hydrogen bonding between the amino and hydroxyl groups, forming chains or sheets. These primary structures would then be organized by the weaker, but numerous, C-H···F and F···F interactions involving the SF₅ group, guiding the final three-dimensional assembly. The interplay between the strong, directional hydrogen bonds and the weaker, more diffuse fluorine contacts is key to determining the final crystal structure.

Applications of Sf5 Containing Aminophenol Derivatives in Non Biological Fields

Advanced Materials Development

The incorporation of the pentafluorosulfanyl group into organic molecules can lead to materials with novel and enhanced properties. Derivatives of 2-Amino-4-(pentafluorosulfanyl)phenol are being explored for their potential in creating advanced materials, including liquid crystals, polymers, and organic superconductors.

The unique electronic properties of the pentafluorosulfanyl group make it a valuable substituent in the design of liquid crystals and optoelectronic materials. researchgate.netrsc.org The SF5 group is strongly electron-withdrawing and possesses a significant dipole moment, which is advantageous for creating the desired dielectric anisotropy in liquid crystal displays (LCDs). researchgate.net Research has shown that liquid crystals with a pentafluorosulfanyl function as a polar terminal group exhibit a desirable combination of high polarity and very low birefringence, which is particularly important for mobile LCD applications. researchgate.netresearchgate.net

The synthesis of SF5-containing liquid crystals often involves the functionalization of SF5-substituted arenes. researchgate.net For instance, derivatives of 4-pentafluorosulfanylaniline have been utilized in the synthesis of SF5-containing analogues of serotonin, demonstrating the versatility of these building blocks. researchgate.net While direct synthesis of liquid crystals from this compound is not extensively documented, the general synthetic strategies for creating polar liquid crystals from substituted anilines and phenols suggest its potential as a precursor. nih.govnih.gov The amino and hydroxyl functionalities on the phenol (B47542) ring provide reactive sites for building the complex molecular architectures required for liquid crystalline behavior.

In the realm of optoelectronic materials, the introduction of the SF5 group can influence the electronic and photophysical properties of organic molecules. For example, the synthesis of phthalocyanines, a class of compounds used as dyes and with potential in photodynamic therapy, with a SF5 group directly attached to their peripheral positions has been reported. nih.gov The strong electronegativity of the SF5 group can modulate the energy levels of the frontier molecular orbitals, which is a key aspect in the design of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Table 1: Properties of the SF5 Group Relevant to Liquid Crystals and Optoelectronic Materials

| Property | Description | Benefit in Application |

|---|---|---|

| High Electronegativity | The SF5 group is one of the most electron-withdrawing groups known. nih.gov | Creates large dipole moments, leading to high dielectric anisotropy in liquid crystals. researchgate.net |

| High Polarity | Molecules containing the SF5 group exhibit significant polarity. researchgate.net | Essential for the switching behavior of liquid crystals in an electric field. |

| Low Birefringence | The SF5 group can contribute to low optical anisotropy in certain molecular designs. researchgate.net | Important for achieving wide viewing angles in LCDs. |

| Thermal & Chemical Stability | Compounds containing the SF5 group are generally very stable. nih.govresearchgate.net | Ensures longevity and reliability of electronic and optoelectronic devices. |

The functional groups of this compound, namely the amino and hydroxyl groups, make it a potential monomer for the synthesis of various polymeric systems. The incorporation of the SF5 group into polymers can enhance their thermal stability, chemical resistance, and dielectric properties.

While the direct polymerization of this compound is not yet a widely reported area of research, related studies on fluorinated polymers provide a strong indication of its potential. For example, the synthesis of poly-p-oxyperfluorobenzylene from the polymerization of tetrafluoro-4-trifluoromethylphenol highlights a pathway for creating polymers from fluorinated phenols. nih.gov The presence of the bulky and highly electronegative SF5 group is expected to impart unique properties to the resulting polymers, such as high glass transition temperatures and low surface energies.

The synthesis of conductive polymers is another area where SF5-containing monomers could be of interest. The electronic nature of the SF5 substituent can influence the bandgap and conductivity of conjugated polymers. core.ac.uk The amino group on the phenol ring could facilitate oxidative polymerization, a common method for synthesizing conducting polymers like polyaniline.

The field of organic superconductors has traditionally been dominated by molecules like tetrathiafulvalene (B1198394) (TTF) and its derivatives. wikipedia.org These materials exhibit superconductivity at low temperatures due to the specific packing of the molecules in the solid state, which facilitates the formation of conductive pathways.

While there is currently no direct research demonstrating the use of this compound derivatives in organic superconductors, the unique electronic properties of the SF5 group make it an intriguing candidate for future exploration. The strong electron-withdrawing nature of the SF5 group could be used to tune the electronic properties of donor-acceptor complexes, which are a common feature in organic superconductors. The development of novel molecular architectures incorporating the SF5 group could lead to new families of organic conductors and potentially superconductors.

Agrochemical Research

The pentafluorosulfanyl group is increasingly being utilized in the design of new agrochemicals due to its favorable influence on the biological activity and physicochemical properties of molecules. nih.govnih.gov Aminophenol derivatives containing the SF5 group are valuable intermediates in the synthesis of novel crop-protecting agents.

Research has demonstrated the successful incorporation of the SF5 group into meta-diamide insecticides. nih.govresearchgate.net These insecticides are synthesized from SF5-containing aniline (B41778) derivatives, which are closely related to this compound. For instance, a novel meta-diamide insecticide, 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-fluorobenzamide, has shown high insecticidal activity and excellent selectivity. nih.govresearchgate.net The synthesis of this class of compounds involves the condensation of a substituted benzoic acid with a 4-SF5-aniline. nih.govresearchgate.net The presence of the SF5 group on the aniline ring is crucial for the observed biological activity.

Another example is the synthesis of a phenylsulfur pentafluoride analogue of the insecticide fipronil, which exhibited higher activity against a resistant strain of houseflies compared to its trifluoromethyl analogue. chimia.ch This highlights the potential of the SF5 group to overcome resistance mechanisms in pests.

The general synthetic routes developed for these SF5-containing insecticides could potentially be adapted to use this compound as a starting material, leading to new classes of agrochemicals with potentially different modes of action or improved properties.

Table 2: Examples of SF5-Containing Insecticides and their Precursors

| Insecticide Class | Key Precursor | Target Pest (Example) | Reference |

|---|---|---|---|

| Meta-diamide | 4-SF5-Aniline Derivatives | Diamondback moth (Plutella xylostella) | researchgate.net |

Lipophilicity: The lipophilicity of a pesticide is a critical factor that influences its absorption, translocation, and interaction with the target site. The SF5 group is highly lipophilic, which can enhance the penetration of the molecule through the waxy cuticle of insects and plants. nih.gov In a study on meta-diamide insecticides, replacing a heptafluoroisopropyl (B10858302) group with an SF5 group resulted in a compound with similar lipophilicity (LogP value) but with potent insecticidal activity. nih.gov

Electronic Effects: The strong electron-withdrawing nature of the SF5 group can influence the binding of the molecule to its target protein. nih.govsoton.ac.uk By altering the electron density of the aromatic ring, the SF5 group can affect the strength of interactions such as hydrogen bonding and van der Waals forces, potentially leading to higher efficacy.

Metabolic Stability: The SF5 group is generally very stable and resistant to metabolic degradation. nih.gov This can lead to a longer half-life of the pesticide in the target organism, resulting in prolonged activity.

Future Research Directions and Challenges in 2 Amino 4 Pentafluorosulfanyl Phenol Chemistry

Advancements in Scalable and Sustainable Synthetic Methodologies

A primary obstacle in the broader application of SF5-containing compounds has been the difficulty of their synthesis, which often required hazardous reagents and specialized equipment. rsc.orgresearchgate.netresearchgate.net While significant progress has been made, future research must focus on developing methodologies that are not only efficient but also scalable and environmentally sustainable.

Current synthetic strategies often rely on multi-step processes that can be resource-intensive. A significant advancement has been the development of a convergent synthesis for SF5-phenols and aminophenols via a [4 + 2] Diels-Alder cycloaddition reaction between electron-rich dienes and SF5-alkynes. acs.org This approach offers a more direct and regioselective route to the target molecule. acs.org However, challenges remain in the large-scale production of the requisite SF5-alkyne starting materials.

Future research should prioritize:

Process Intensification: Exploring flow chemistry or microwave-assisted synthesis to improve reaction times, yields, and safety for key synthetic steps, such as the Diels-Alder cycloaddition. acs.org

Greener Reagents and Solvents: Investigating alternatives to hazardous reagents and chlorinated solvents. The development of methods for the gas-free synthesis of SF5Cl, a key SF5 transfer reagent, using components like trichloroisocyanuric acid (TCICA) and potassium fluoride (B91410) (KF) is a step in this direction. researchgate.netdigitellinc.com

Catalytic Methods: Designing catalytic cycles that can introduce the SF5 group or build the aminophenol scaffold with high atom economy, minimizing waste.

| Methodology | Key Features | Challenges for Scalability | References |

|---|---|---|---|

| Oxidative Fluorination | Uses aryl disulfides or thiols as precursors. | Requires aggressive and hazardous fluorinating agents. | researchgate.netchemrxiv.org |

| Negishi Cross-Coupling | Builds carbon-carbon bonds using organozinc reagents and SF5-aryl halides. | Stoichiometric use of zinc, catalyst cost and removal. | nih.govresearchgate.netnih.govresearchgate.net |

| [4 + 2] Diels-Alder Cycloaddition | Convergent, regioselective route from SF5-alkynes. | Availability and cost of SF5-alkyne precursors. | acs.org |

Exploration of Novel Reactivity Patterns and Transformation Pathways

The 2-aminophenol (B121084) core is known for its rich and diverse reactivity, participating in reactions involving the amino group, the hydroxyl group, and the aromatic ring. chemcess.com The presence of the exceptionally strong electron-withdrawing SF5 group is expected to significantly modulate this reactivity, opening pathways to novel molecular architectures.

The close proximity of the amino and hydroxyl groups in 2-aminophenol isomers makes them susceptible to cyclization and condensation reactions. chemcess.com Future studies should investigate how the electronic influence of the para-SF5 group affects the kinetics and thermodynamics of these transformations. For instance, the nucleophilicity of the amino group and the acidity of the phenolic proton will be altered, potentially enabling new cyclization strategies that are not feasible with unsubstituted 2-aminophenol.

Furthermore, aminophenols can exhibit prooxidant activity, generating reactive oxygen species in the presence of transition metals like copper. nih.gov Research into whether 2-Amino-4-(pentafluorosulfanyl)phenol retains or enhances this property could lead to applications in catalysis or biochemistry. The oxidation of 2-aminophenols can lead to complex polymeric quinoid structures or phenoxazinones. chemcess.com The SF5 group's stability and electronic pull may direct these oxidation reactions toward specific, isolable products that could serve as valuable intermediates or functional molecules.

Development of New SF5-Containing Building Blocks

This compound is not just a target molecule but also a versatile platform for the synthesis of more complex structures. Its bifunctional nature allows for selective derivatization of the amine or hydroxyl group, making it an ideal starting point for a new family of SF5-containing building blocks. nih.govresearchgate.net

The demonstrated compatibility of SF5-aromatic amino acids with standard peptide coupling reagents suggests that this compound could be transformed into novel monomers for specialty polymers or ligands for catalysis. nih.govresearchgate.net Derivatization could lead to:

SF5-substituted Heterocycles: Intramolecular cyclization or condensation with bifunctional reagents could yield novel SF5-benzoxazoles or other heterocyclic systems, a class of molecules with significant interest in medicinal chemistry. researchgate.net

SF5-Tyrosine Analogues: N-acylation and further functionalization could produce novel amino acid derivatives for incorporation into peptides, potentially modifying their conformation, stability, and biological activity. nih.govresearchgate.net

Monomers for Advanced Materials: Conversion into isocyanates, acrylates, or other polymerizable derivatives could allow for the incorporation of the SF5 group into advanced polymers, imparting properties such as high thermal stability and low surface energy. rsc.org

The demand for diverse SF5-containing synthons is growing, and leveraging the unique reactivity of this compound is a promising strategy to meet this need. researchgate.netenamine.net

Deepening Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the structural and electronic properties of this compound is essential for predicting its reactivity and designing applications. The complexity of the hypervalent SF5 group, however, presents challenges for both experimental characterization and theoretical modeling. rowansci.com

Advanced spectroscopic techniques are crucial for elucidating its molecular structure and dynamics. High-resolution NMR spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N) and single-crystal X-ray diffraction will provide precise data on bond lengths, bond angles, and conformation. researchgate.net These experimental results are vital for benchmarking and validating computational models.

Quantum chemical methods, such as Density Functional Theory (DFT), offer profound insights into molecular geometry, electronic distribution, and reaction mechanisms. rowansci.comias.ac.in DFT calculations have already proven effective in predicting the regioselectivity of the Diels-Alder synthesis of SF5-aminophenols by analyzing the frontier molecular orbitals (HOMO/LUMO) of the reactants and the activation energies of the transition states. acs.org Future computational studies should focus on:

Mapping the Molecular Electrostatic Potential (MEP): To visualize the electron-rich and electron-poor regions of the molecule, which helps in predicting sites for electrophilic and nucleophilic attack. researchgate.netias.ac.in

Calculating Spectroscopic Parameters: Simulating NMR chemical shifts and vibrational frequencies to aid in the interpretation of experimental spectra. researchgate.netias.ac.in

Modeling Reaction Pathways: Investigating the transition states and energetics of potential transformations, such as cyclization or oxidation, to guide synthetic efforts toward novel derivatives.

By combining advanced spectroscopic analysis with robust computational modeling, a deeper and more predictive understanding of the chemistry of this compound can be achieved, accelerating its development from a chemical curiosity to a valuable building block in science and technology.

Q & A

Advanced Research Question

- Acidic conditions : Protonation of the amine occurs, but SF₅ groups resist hydrolysis below 100°C .

- Basic conditions : The phenolic -OH deprotonates, enhancing solubility but risking oxidation. Use argon blankets to prevent degradation .

- Oxidative conditions : H₂O₂/H₂SO₄ oxidizes SF₅ to muconolactone derivatives. Monitor via IR (loss of SF₅ stretch at 850 cm⁻¹) .

Methodological Insight : Store the compound under nitrogen at –20°C. Avoid prolonged exposure to light .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.